molecular formula C22H21Cl2N5O B2356284 2,5-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 922808-98-8

2,5-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2356284
CAS No.: 922808-98-8
M. Wt: 442.34
InChI Key: OUNDNFMXXRRJME-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of dichloro groups, a pyridazinyl moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the pyridazinyl intermediate. This is achieved by reacting 4-methylpiperazine with a suitable pyridazine derivative under controlled conditions.

    Coupling with Dichlorobenzamide: The pyridazinyl intermediate is then coupled with 2,5-dichlorobenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

2,5-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Biological Research: It is used as a tool compound to study various biochemical pathways and molecular interactions.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichloro-N,N-dimethylpyridin-4-amine
  • N-(2-(4-(2,6-dichloro-3,5-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a][1,6]naphthyridin-8-yl)amino)-5-(4-methylpiperazin-1-yl)phenyl)acrylamide

Uniqueness

Compared to similar compounds, 2,5-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its dichloro groups and pyridazinyl moiety contribute to its distinct reactivity and potential therapeutic applications.

Properties

IUPAC Name

2,5-dichloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N5O/c1-28-9-11-29(12-10-28)21-8-7-20(26-27-21)15-3-2-4-17(13-15)25-22(30)18-14-16(23)5-6-19(18)24/h2-8,13-14H,9-12H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNDNFMXXRRJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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